2,4,6-Trimethylbenzenesulfinamide
Overview
Description
2,4,6-Trimethylbenzenesulfinamide is an organic compound with the molecular formula C9H13NOS . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2,4,6-Trimethylbenzenesulfinamide involves the use of tert-butanesulfinamide, 1-chloro-4-iodobenzene, Fe(NO3)3.9H2O, K3PO4, and CuO in N,N-dimethyl-formamide (DMF) under a nitrogen atmosphere . The mixture is stirred at 90°C until the substrate is completely consumed .Molecular Structure Analysis
The molecular weight of 2,4,6-Trimethylbenzenesulfinamide is 183.27 . The InChI code is 1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3 .Physical And Chemical Properties Analysis
2,4,6-Trimethylbenzenesulfinamide is a solid at room temperature .Scientific Research Applications
Use in Chemistry
2,4,6-Trimethylbenzenesulfinamide is used in the field of chemistry . It has a molecular weight of 183.27 and its linear formula is C9H13NOS .
Method of Application
The most direct and reliable method for the asymmetric synthesis of diverse amine derivatives is the addition of an organometallic reagent across the C–N bond of an imine having a chiral N-sulfinyl auxiliary . Sulfinimines (N-sulfinylimines) provide a general solution to the problem of addition of organometallic reagents across the C–N bond of chiral imines because the sulfinyl group .
Results or Outcomes
Biological Evaluation
2,4,6-Trimethylbenzenesulfinamide has been evaluated for its biological activity .
Method of Application
New amidine and benzene sulfonamide derivatives were developed and structures of the new products were confirmed by elemental and spectral analysis .
Results or Outcomes
In vitro, developed compounds were screened for their antibacterial and antifungal activities against medically important bacterial strains, namely, S. aureus, B. subtilis, and E. coli, and fungi, namely, A. flavus, A. parasiticus, and A. sp . The antibacterial and antifungal activities have been determined by measuring MIC values ( μ g/mL) and zone of inhibitions (mm) . Among the tested compounds, it was found that compounds 3b, 9a, and 9b have most potent activity against S. aureus, A. flavus, and A. parasiticus, respectively, and were found to be more active than sulfamethoxazole and itraconazole with MIC values 40 μ g/mL .
Safety And Hazards
properties
IUPAC Name |
2,4,6-trimethylbenzenesulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCVPMEMBXPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzenesulfinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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